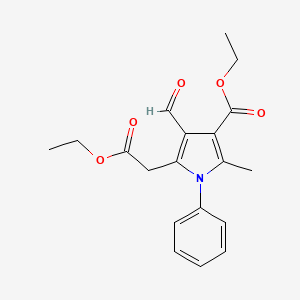

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate

説明

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate is a pyrrole-based compound featuring multiple functional groups: a 4-formyl substituent, a 2-methyl group, a 1-phenyl ring, and a 5-(2-ethoxy-2-oxoethyl) side chain. This structural complexity confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. Pyrrole derivatives are renowned for their electron-rich aromatic systems, enabling diverse reactivity and interactions with biological targets .

特性

分子式 |

C19H21NO5 |

|---|---|

分子量 |

343.4 g/mol |

IUPAC名 |

ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate |

InChI |

InChI=1S/C19H21NO5/c1-4-24-17(22)11-16-15(12-21)18(19(23)25-5-2)13(3)20(16)14-9-7-6-8-10-14/h6-10,12H,4-5,11H2,1-3H3 |

InChIキー |

AOAUFDGPGVYPPD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OCC)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde to form the pyrrole ring. This is followed by the introduction of the ethoxy and formyl groups through subsequent reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality of the final product.

化学反応の分析

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-carboxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.

Reduction: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-hydroxymethyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.

Substitution: The products vary depending on the nucleophile used.

科学的研究の応用

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical products.

作用機序

The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analogs differ in substituent positions, side chains, and core heterocycles. Key comparisons include:

Key Observations:

- Formyl Group Reactivity : The 4-formyl group in the target compound enables condensation reactions (e.g., Schiff base formation), unlike methyl or ethoxy-oxoethyl substituents in analogs .

- Aromatic vs. Dihydropyrrole Cores : The fully aromatic pyrrole in the target compound enhances conjugation and rigidity compared to 2,5-dihydro analogs, which exhibit greater flexibility .

- Biological Activity: The phenyl and ethoxy-oxoethyl groups may confer antibacterial or antimalarial properties, as seen in related pyrrole and quinoline derivatives .

Physicochemical Properties

- Crystallinity : Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate forms planar crystals stabilized by N–H⋯O and C–H⋯O hydrogen bonds . The target compound’s bulkier 1-phenyl and 5-(2-ethoxy-2-oxoethyl) groups likely reduce planarity, altering packing efficiency.

- Solubility : The ethoxy-oxoethyl side chain increases hydrophobicity compared to simpler pyrrole carboxylates (e.g., ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) .

- Melting Points : Bulky substituents (e.g., phenyl, ethoxy-oxoethyl) may elevate melting points relative to analogs with smaller groups (e.g., methyl, formyl) .

生物活性

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structure, which includes a pyrrole ring and multiple functional groups. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate is with a molecular weight of approximately 353.37 g/mol. The compound features:

- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.

- Functional Groups : Includes an ethoxy group, a formyl group, and a carboxylate moiety.

The presence of these functional groups contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.

Biological Activities

Research indicates that compounds structurally similar to Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate exhibit various biological activities. Some notable findings include:

- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro.

- Anti-inflammatory Properties : Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives have been reported to inhibit pro-inflammatory cytokine production in cellular models, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various signaling pathways .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of related pyrrole compounds, researchers found that Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells. The mechanism was attributed to the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses.

Case Study 2: Anti-inflammatory Effects

A study utilizing the RBL-2H3 mast cell line demonstrated that Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives inhibited the release of β-hexosaminidase and pro-inflammatory cytokines (IL-4, IL-13, TNF-α) upon IgE-mediated activation. This suggests a potential therapeutic application for allergic conditions .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-formyl-5-methyl-pyrrole | Structure | Contains a formyl group; simpler structure without additional substituents |

| 5-Methyl-pyrrole | Structure | Basic pyrrole structure; lacks ester and formyl functionalities |

| 4-(Ethoxycarbonyl)-pyrrole | Structure | Contains ethoxycarbonyl group; different substitution pattern on the pyrrole ring |

The unique combination of functional groups in Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl derivatives differentiates it from these similar compounds, potentially enhancing its biological activity and applicability in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。